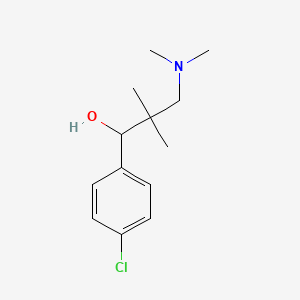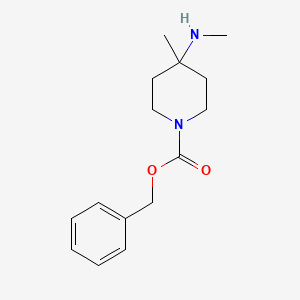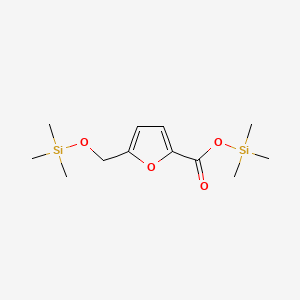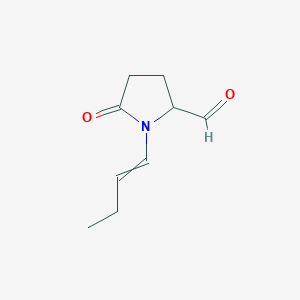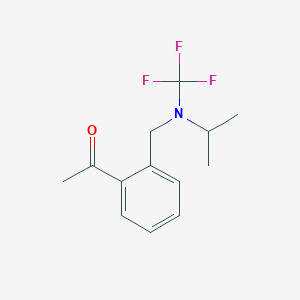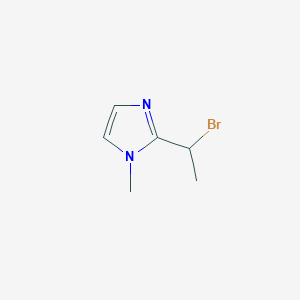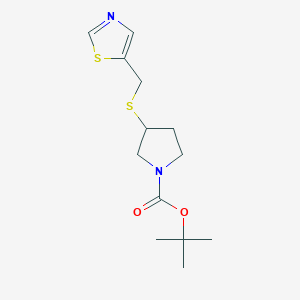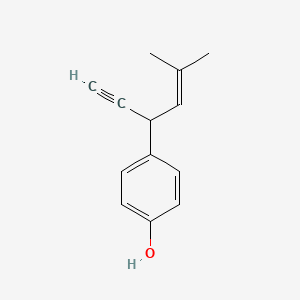
alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol is an organic compound with a unique structure that includes both vinyl and ethynyl groups attached to a p-cresol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol typically involves the alkylation of p-cresol with 2,2-dimethylvinyl and ethynyl groups. One common method involves the use of Grignard reagents, where p-cresol is reacted with 2,2-dimethylvinyl magnesium bromide and ethynyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The vinyl and ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various substituted p-cresol derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol involves its interaction with specific molecular targets and pathways. The vinyl and ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-toluene
- Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-m-cresol
- Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-o-cresol
Uniqueness
Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol is unique due to the specific positioning of the vinyl and ethynyl groups on the p-cresol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63141-79-7 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-(5-methylhex-4-en-1-yn-3-yl)phenol |
InChI |
InChI=1S/C13H14O/c1-4-11(9-10(2)3)12-5-7-13(14)8-6-12/h1,5-9,11,14H,2-3H3 |
Clave InChI |
JOMYANSJBFOTPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C#C)C1=CC=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


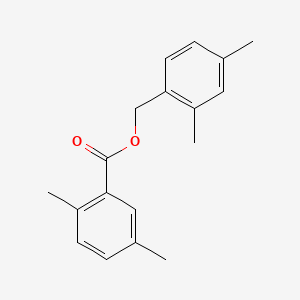
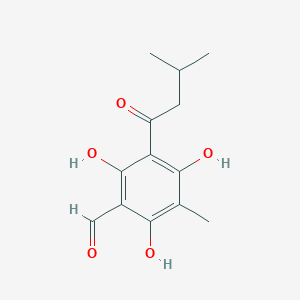

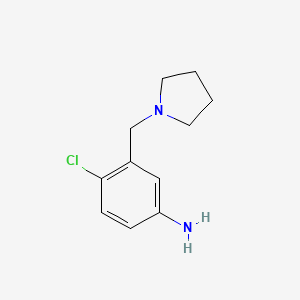
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
